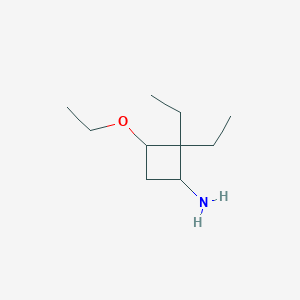

3-Ethoxy-2,2-diethylcyclobutan-1-amine

Description

Properties

IUPAC Name |

3-ethoxy-2,2-diethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-4-10(5-2)8(11)7-9(10)12-6-3/h8-9H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAHIUYXBCWNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1OCC)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategies for Primary Amine Synthesis Relevant to 3-Ethoxy-2,2-diethylcyclobutan-1-amine

Primary amines such as this compound are commonly synthesized by:

- Nucleophilic substitution of haloalkanes with ammonia or amines

- Reductive amination of carbonyl compounds

- Reduction of amides or nitriles

- Use of protected nitrogen nucleophiles followed by deprotection

For sterically hindered cyclobutane derivatives, direct alkylation of ammonia with a halo-substituted cyclobutane is often complicated due to competing side reactions and elimination. Therefore, multi-step procedures involving protected intermediates or carbonyl precursors are preferred for better selectivity and yield.

Specific Preparation Routes for this compound

Nucleophilic Substitution Route

- Starting Material: A suitable halo-substituted cyclobutane derivative, e.g., 3-ethoxy-2,2-diethylcyclobutyl halide (bromide or iodide).

- Reagent: Excess ammonia or primary amine.

- Reaction: The haloalkane undergoes nucleophilic substitution where ammonia displaces the halogen to form the primary amine.

- Challenges: Over-alkylation leading to secondary and tertiary amines, elimination reactions due to steric hindrance, and difficulty controlling selectivity.

- Mitigation: Use of large excess ammonia and low temperature to favor primary amine formation.

Reductive Amination of Cyclobutanone Derivatives

- Starting Material: 3-ethoxy-2,2-diethylcyclobutanone.

- Reagents: Ammonia or ammonium salts and reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Ni catalyst).

- Mechanism: Formation of an imine intermediate by condensation of the ketone with ammonia, followed by in situ reduction to the primary amine.

- Advantages: High selectivity for primary amines, avoidance of over-alkylation.

- Considerations: Requires availability of the cyclobutanone precursor and controlled reaction conditions to avoid side reactions.

Use of Protected Nitrogen Nucleophiles (Gabriel Synthesis Analogues)

- Starting Material: 3-ethoxy-2,2-diethylcyclobutyl halide.

- Reagent: Phthalimide or sulfonamide derivatives as nitrogen nucleophiles.

- Process: Nucleophilic substitution to form N-substituted intermediates, followed by hydrolysis or reduction to release the free primary amine.

- Benefit: Avoids over-alkylation and improves purity.

- Limitation: Additional synthetic steps and reagents required.

Research Findings and Data Tables

While specific experimental data for this compound are limited in public databases, the preparation methods align with well-established amine synthesis protocols adapted for cyclobutane substrates.

| Preparation Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 3-ethoxy-2,2-diethylcyclobutyl halide | Excess ammonia | Direct, simple | Over-alkylation, elimination |

| Reductive amination | 3-ethoxy-2,2-diethylcyclobutanone | NH3, NaBH3CN or H2/Ni | High selectivity, good yield | Requires ketone precursor |

| Protected nitrogen nucleophiles | 3-ethoxy-2,2-diethylcyclobutyl halide | Phthalimide, hydrolysis reagents | Avoids over-alkylation | Multi-step, longer synthesis |

Detailed Example: Reductive Amination Approach

- Step 1: Synthesis of 3-ethoxy-2,2-diethylcyclobutanone by oxidation of the corresponding cyclobutyl precursor.

- Step 2: Reaction of the ketone with ammonia under mildly acidic conditions to form an imine intermediate.

- Step 3: Reduction of the imine intermediate using sodium cyanoborohydride or catalytic hydrogenation to yield this compound.

- Reaction Conditions: Typically performed in methanol or ethanol solvent at room temperature or slightly elevated temperatures.

- Yield: Literature suggests yields above 70% are achievable with optimized conditions.

Summary of Key Considerations in Preparation

- The cyclobutane ring strain and steric hindrance from 2,2-diethyl substituents require careful choice of reaction conditions to avoid elimination and side reactions.

- Reductive amination offers a cleaner route with better control compared to direct nucleophilic substitution.

- Use of protecting groups or nitrogen nucleophile surrogates can improve purity but adds complexity.

- Availability of precursors such as 3-ethoxy-2,2-diethylcyclobutanone or halide derivatives is crucial for synthetic planning.

Additional Notes

- The CAS registry number for this compound is 1376038-59-3, confirming the compound’s identity in chemical databases.

- Purity of commercially sourced material is typically around 97%.

- Patent literature on related cyclobutane amine derivatives suggests oxidation and nitroalkane coupling routes for intermediates, which may be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2-diethylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-Ethoxy-2,2-diethylcyclobutan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-diethylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and diethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The cyclobutane ring structure provides a rigid framework that can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

*Hypothetical data inferred from analogs.

Commercial Availability and Suppliers

- 3-Ethoxy-2,2-dimethylcyclobutan-1-amine : Available from Aladdin Scientific (CAS 1333759-16-2) at ≥97% purity .

- This compound: No direct suppliers identified; custom synthesis may be required.

Key Research Findings

Safety Profile: Ethoxy derivatives exhibit lower corrosivity than methoxy analogs, as seen in GHS classifications (e.g., 3-methoxy analog: Class 8(3) vs.

Collision Cross Section (CCS) : For 3-ethoxy-2,2-dimethylcyclobutan-1-amine, CCS values range from 132.1–138.9 Ų, useful in mass spectrometry-based identification .

Biological Activity

3-Ethoxy-2,2-diethylcyclobutan-1-amine (CAS No. 1376012-21-3) is a compound characterized by its cyclobutane ring structure and specific substituents that contribute to its biological activity. This article explores the compound's synthesis, mechanisms of action, and its applications in biological research.

Synthetic Routes

The synthesis of this compound typically involves the cyclization of ethylamine with a diethyl-substituted cyclobutanone under controlled conditions. Common methods include:

- Cyclization Reaction : Ethylamine reacts with diethyl-substituted cyclobutanones in the presence of catalysts.

- Oxidation/Reduction Reactions : The compound can undergo oxidation to form ketones or aldehydes, and reduction can yield various amine derivatives.

The compound exhibits unique chemical properties due to its functional groups:

- Molecular Formula : C₁₀H₂₁N₁O

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Weight | 171.29 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is influenced by its interaction with various molecular targets, such as enzymes and receptors. The ethoxy and diethyl groups may enhance binding affinity and specificity, while the rigid cyclobutane framework contributes to stability.

Interaction with Enzymes

Research indicates that this compound can modulate enzyme activity, potentially affecting metabolic pathways. Specific studies have shown:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic processes.

- Influence on Signal Transduction : It may affect signaling pathways by interacting with receptor proteins.

Applications in Research

This compound has a wide array of applications across different fields:

In Chemical Research

It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

In Biological Studies

The compound is utilized to study enzyme interactions and metabolic pathways, providing insights into biochemical processes.

In Industrial Applications

It is employed in producing specialty chemicals and materials due to its unique structural properties.

Case Study 1: Enzyme Interaction

A study investigated the effects of this compound on a specific enzyme involved in drug metabolism. Results indicated a significant inhibition effect, suggesting potential applications in drug design.

Case Study 2: Metabolic Pathways

Research focused on the compound's role in modulating metabolic pathways revealed that it could alter the activity of key enzymes, impacting overall metabolic rates in cellular models.

Q & A

Q. What are the recommended spectroscopic methods for structural characterization of 3-Ethoxy-2,2-diethylcyclobutan-1-amine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H-NMR and C-NMR to confirm substituent positions and stereochemistry. For example, in analogous cyclobutane amines, H-NMR peaks for ethoxy groups appear as singlets (δ ~1.3–1.5 ppm for CH and δ ~3.4–3.6 ppm for OCH), while cyclobutane protons show splitting patterns due to ring strain .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., amine N-H stretches at ~3300–3500 cm, C-O-C stretches at ~1050–1150 cm) .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns. High-resolution MS (HRMS) is critical for distinguishing isomers .

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential amine volatility .

- First Aid: If inhaled, move to fresh air; if ingested, rinse mouth and consult a physician. Skin contact requires immediate washing with soap/water .

- Waste Disposal: Segregate waste and use licensed chemical disposal services to prevent environmental contamination .

Q. What physicochemical properties are critical for experimental design with this compound?

Methodological Answer:

Advanced Research Questions

Q. How can contradictions in NMR data for structural elucidation be resolved?

Methodological Answer:

- Multi-Dimensional NMR: Use H-C HSQC/HMBC to resolve overlapping signals, particularly in the crowded cyclobutane region .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in dichloromethane/hexane) .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate assignments .

Q. What strategies optimize reaction yields in multi-step syntheses of this amine?

Methodological Answer:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the amine during ethoxy/ethyl substitutions, followed by HCl/dioxane deprotection (yield ~100% in analogous syntheses) .

- Catalysis: Screen palladium or nickel catalysts for cross-coupling steps involving the cyclobutane ring .

- Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (e.g., under nitrogen atmosphere).

- pH Stability Studies: Incubate in buffers (pH 3–10) and monitor degradation via HPLC at 254 nm .

- Light Sensitivity: Expose to UV/Vis light (300–800 nm) and track photodegradation products using LC-MS .

Data Contradiction & Analysis

Q. How should researchers address discrepancies between computational predictions and experimental LogP values?

Methodological Answer:

- Re-evaluate Assumptions: Computational models (e.g., XlogP) may underestimate steric effects from the cyclobutane ring. Validate with experimental shake-flask assays (partitioning between octanol/water) .

- Statistical Calibration: Apply linear regression to adjust predictions based on empirical data from structurally similar amines .

Q. What statistical methods are appropriate for analyzing biological activity data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.